1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N7O2S and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withRh(iii) . Rh(iii) is a metal catalyst often used in organic synthesis, suggesting that this compound might be involved in catalytic reactions or synthetic processes.
Mode of Action
The compound’s mode of action involves Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
The rh(iii)-catalyzed c–h bond functionalization suggests that it might be involved inalkylation reactions or the synthesis of indazole derivatives , which are important in various biochemical processes.
Pharmacokinetics
The compound’s predicted properties such as boiling point and density could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The rh(iii)-catalyzed c–h bond functionalization suggests that it might contribute to the synthesis ofC–H alkenylation products or indazole products , which could have various effects at the molecular and cellular levels.
Action Environment
The rh(iii)-catalyzed and solvent-controlled c–h bond functionalization suggests that thechoice of solvent could significantly influence the compound’s action .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2S/c1-2-31-16-4-5-17-18(14-16)32-22(24-17)25-21(30)15-8-12-28(13-9-15)19-6-7-20(27-26-19)29-11-3-10-23-29/h3-7,10-11,14-15H,2,8-9,12-13H2,1H3,(H,24,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMDXQKCFMETRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.